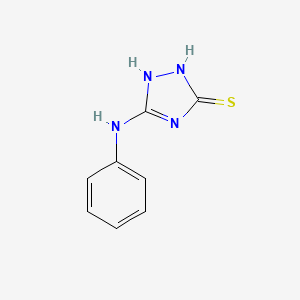

3-Anilino-5-mercapto-1,2,4-triazole

Description

Significance of the 1,2,4-Triazole (B32235) Heterocyclic System in Contemporary Medicinal and Material Chemistry

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in drug discovery and materials science. wisdomlib.orgnih.govimist.maijprajournal.com Its aromatic nature, ability to participate in hydrogen bonding, and dipole character contribute to its capacity to interact with biological targets with high affinity. nih.gov This has led to the development of a multitude of 1,2,4-triazole-containing drugs with a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, and anticonvulsant properties. wisdomlib.orgnih.govimist.maijprajournal.com

In the realm of material science, the electron-deficient nature of the 1,2,4-triazole system imparts valuable electron-transport and hole-blocking properties. researchgate.net This has led to their incorporation into various materials, including organic light-emitting diodes (OLEDs), organic photovoltaic cells, and data storage devices. researchgate.net

Table 1: Diverse Applications of the 1,2,4-Triazole Heterocyclic System

| Field | Applications | Key Properties |

| Medicinal Chemistry | Antifungal, Antibacterial, Antiviral, Anticancer, Anticonvulsant | Hydrogen bonding capacity, Dipole character, High affinity for biological receptors |

| Material Science | Electron-transport materials, Hole-blocking materials, Organic electronics | Electron-deficient nature |

Overview of Anilino- and Mercapto-Substituted 1,2,4-Triazoles within Academic Inquiry

The strategic placement of anilino and mercapto (or its tautomeric thione form) groups on the 1,2,4-triazole ring has been a focal point of extensive research. The mercapto group, in particular, is a versatile functional handle for further chemical modifications and is known to contribute to the biological activity of the resulting compounds. rjptonline.orgjocpr.com

Studies have shown that mercapto-substituted 1,2,4-triazoles exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antitubercular activities. rjptonline.orgjocpr.com The anilino substituent, a phenyl group attached via a nitrogen atom, can also significantly influence the biological profile and physicochemical properties of the triazole derivative. nih.gov Research has explored how varying the substituents on the anilino ring can modulate the activity of these compounds. nih.govmdpi.com

Foundational Research Trajectories Pertaining to 3-Anilino-5-mercapto-1,2,4-triazole Derivatives

The core structure of this compound serves as a crucial starting point for the synthesis of a diverse library of derivatives. Foundational research has focused on several key trajectories:

Synthesis: The Einhorn–Brunner reaction and the Pellizzari reaction are classical methods for the synthesis of the 1,2,4-triazole ring. wikipedia.org Specific synthetic routes for this compound often involve the reaction of phenylthiosemicarbazide with a suitable one-carbon synthon.

Derivatization: The mercapto group is a prime site for derivatization, allowing for the introduction of various alkyl, aryl, or heterocyclic moieties through S-alkylation or other reactions. The amino group of the anilino moiety can also be a site for further modification.

Biological Evaluation: A significant portion of the research on derivatives of this compound has been dedicated to exploring their biological potential. This includes screening for antimicrobial, anti-inflammatory, analgesic, and anticonvulsant activities. nih.govresearchgate.net For instance, certain derivatives have demonstrated notable antifungal activity, sometimes surpassing that of standard drugs. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: A key goal of this research is to establish clear structure-activity relationships. By systematically modifying the structure of the parent compound and observing the resulting changes in biological activity, researchers can identify the key structural features necessary for a desired pharmacological effect. nih.gov For example, the nature and position of substituents on the anilino ring can have a profound impact on the compound's potency.

Structure

3D Structure

Properties

Molecular Formula |

C8H8N4S |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

5-anilino-1,2-dihydro-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C8H8N4S/c13-8-10-7(11-12-8)9-6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12,13) |

InChI Key |

BENADEISQAWTRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=S)NN2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Anilino 5 Mercapto 1,2,4 Triazole and Its Derivatives

Conventional Synthetic Routes to 3-Anilino-5-mercapto-1,2,4-triazole Scaffolds

The traditional and most common pathway to 3-substituted-5-mercapto-1,2,4-triazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. researchgate.netsemanticscholar.org A widely adopted method is the base-catalyzed cyclization of acylthiosemicarbazides. researchgate.netjocpr.com This reaction is typically carried out by refluxing the acylthiosemicarbazide with an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. jocpr.com For instance, the reaction of 1-(3-methoxybenzoyl) thiosemicarbazide in 2N NaOH under reflux conditions, followed by acidification, yields 3-(3-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. jocpr.com

Another conventional approach involves the reaction of carboxylic acid hydrazides with potassium thiocyanate (B1210189) in an acidic medium to form acylthiosemicarbazides, which are then cyclized. researchgate.net Alternatively, direct fusion of a carboxylic acid with thiocarbohydrazide (B147625) at elevated temperatures (160-170°C) can also produce the desired 4-amino-3-mercapto-5-substituted-1,2,4-triazole. jocpr.comresearchgate.net

The synthesis of the parent 3-amino-5-mercapto-1,2,4-triazole (B94436) can be achieved by reacting an aminoguanidine (B1677879) salt with a thiocyanate salt under heating. chemicalbook.com

Modern and Green Chemistry Approaches in 1,2,4-Triazole (B32235) Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,2,4-triazoles to minimize waste, reduce reaction times, and avoid hazardous solvents. researchgate.netrsc.org Microwave-assisted synthesis has emerged as a powerful tool, offering a simple, efficient, and mild method for preparing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) without the need for a catalyst. organic-chemistry.org This technique has been shown to be superior to conventional methods in terms of reaction time, yield, and energy efficiency. researchgate.net

Ultrasound-assisted, one-pot methods have also been developed for the synthesis of 1,2,4-triazole derivatives, aligning with the goals of green chemistry. researchgate.netnih.gov These methods often involve the use of eco-friendly solvents or even solvent-free conditions, further enhancing their sustainable nature. rsc.orgrsc.org For example, a green protocol for the synthesis of novel functionalized thiazolo[3,2-b] organic-chemistry.orgnih.govnih.govtriazoles utilizes a visible-light-mediated, catalyst-free reaction in an aqueous medium. researchgate.net

Catalyst-Mediated Synthetic Strategies for this compound Derivatives

Catalysts play a crucial role in modern organic synthesis, enabling efficient and selective transformations. In the context of 1,2,4-triazole synthesis, various catalytic systems have been developed. Copper-catalyzed reactions have proven to be particularly versatile. organic-chemistry.org For instance, a copper-catalyzed system using K₃PO₄ as a base and O₂ as a green oxidant facilitates the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines. organic-chemistry.orgmdpi.com Another copper-catalyzed approach enables the formation of 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions in the presence of air. organic-chemistry.org

Heterogeneous catalysts, such as a 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex, have been employed for the cascade addition-oxidative cyclization of nitriles with amidines, using air as the oxidant. organic-chemistry.org Metal-free catalytic systems have also been reported, such as the use of iodine as a catalyst for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org

Advanced Derivatization Strategies of the this compound Nucleus

The this compound core is a versatile building block that can be readily modified to generate a diverse range of derivatives with tailored properties.

Synthesis of Schiff Base Derivatives from 3-Anilino-5-mercapto-1,2,4-triazoles

Schiff bases are readily synthesized through the condensation reaction of the 4-amino group of 4-amino-3-anilino-5-mercapto-1,2,4-triazole with various aldehydes or ketones. nih.govnepjol.info The reaction is typically carried out by refluxing the triazole and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. chemmethod.comekb.eg For example, new Schiff bases have been prepared by condensing 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol with different aromatic aldehydes. nepjol.info Similarly, reacting various benzaldehyde (B42025) derivatives with 3-amino-1,2,4-triazole-5-thiol in the presence of piperidine (B6355638) has yielded a series of Schiff bases. jptcp.com These reactions are generally efficient and lead to the formation of the azomethine (–C=N–) linkage. mwjscience.com

Formation of Fused Heterocyclic Systems (e.g., 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles, Triazolothiazines)

The reactive mercapto and amino groups on the this compound nucleus provide ideal sites for the construction of fused heterocyclic systems. For instance, reaction with phenacyl bromides can lead to the formation of 1,2,4-triazolo[3,4-b] researchgate.netorganic-chemistry.orgnih.govthiadiazines. nih.gov The condensation of mercapto-triazoles with α-halogenoketones is a common route to synthesize thiazolo[3,2-b] organic-chemistry.orgnih.govnih.govtriazole derivatives. researchgate.net

The reaction of 4-amino-5-mercapto-1,2,4-triazoles with various reagents such as acetylacetone, ethyl acetoacetate, and chloroacetamide can yield substituted 1,2,4-triazolo[3,4-b]-6H-1,3,4-thiadiazines. researchgate.net Furthermore, reaction with 2,3-dichloro-1,4-naphthoquinone or 2,3-dichloroquinoxaline (B139996) can lead to more complex fused systems. researchgate.net The intramolecular cyclization of appropriately substituted triazoles is another key strategy for generating these fused ring systems.

Functionalization through Alkylation and Acylation Reactions at Mercapto and Anilino Moieties

The mercapto (thiol) group and the anilino group of this compound are amenable to various functionalization reactions, primarily alkylation and acylation.

Alkylation: The sulfur atom of the mercapto group is a soft nucleophile and readily undergoes S-alkylation. researchgate.net The reaction of the in situ prepared sodium salt of 1H-5-mercapto-3-phenyl-1,2,4-triazole with ethyl chloroacetate (B1199739) in absolute ethanol (B145695) leads exclusively to the S-alkylated product. researchgate.net The choice of base can be crucial in directing the alkylation to either the sulfur or a nitrogen atom of the triazole ring. researchgate.net

Acylation: Acylation can occur at both the anilino nitrogen and the triazole ring nitrogens. The reaction of the Schiff base of 4-amino-1,2,4-triazole (B31798) with acetyl chloride in dry benzene (B151609) results in the formation of an N-acyl derivative. chemmethod.com Friedel-Crafts acylation, a classic method for introducing acyl groups onto aromatic rings, involves the reaction of an aromatic substrate with an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.orgopenstax.org While typically applied to aromatic rings, analogous acylation reactions can be performed on the nucleophilic sites of the triazole scaffold. Biocatalytic approaches to Friedel-Crafts reactions are also being explored as milder and more sustainable alternatives. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Anilino 5 Mercapto 1,2,4 Triazole Compounds

Vibrational Spectroscopy (Infrared, Raman) Investigations for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique "fingerprint" of the 3-anilino-5-mercapto-1,2,4-triazole molecule.

The FT-IR and FT-Raman spectra of 3-mercapto-1,2,4-triazole have been recorded and the observed frequencies were assigned to various vibrational modes based on normal coordinate calculations. nih.gov For substituted 1,2,4-triazoles, characteristic IR absorption bands help in identifying the thione-thiol tautomeric forms. ijsr.net The presence of a C=S absorption band around 1166-1258 cm⁻¹ is indicative of the thione form, while a characteristic S-H absorption band in the range of 2550-2700 cm⁻¹ points to the thiol form. ijsr.net The N-H stretching vibrations, appearing as weak absorption bands near 3250 cm⁻¹ and 3350 cm⁻¹, also support the existence of this tautomeric equilibrium. ijsr.net

In derivatives such as 4-amino-5-methyl-4H-1,2,4-triazole-3-thione, the FT-IR spectrum provides key insights into its molecular structure. researchgate.net Similarly, for 3-amino-1,2,4-triazole, strong bands at 3211 cm⁻¹ are attributed to N-H bond stretching vibrations, while bands at 3083 cm⁻¹ and 3054 cm⁻¹ are assigned to aromatic C-H vibrations. researchgate.net The C=C stretching vibrations of aromatic domains in 3-amino-1,2,4-triazole molecules give rise to bands at 1531 and 1472 cm⁻¹. researchgate.net

The analysis of the 1,2,4-triazole (B32235) spectrum shows a strong characteristic peak at 1260 cm⁻¹, which is attributed to the stretching vibrations of the N=N double bond within the triazole ring. researchgate.net Furthermore, the infrared spectra of triazole compounds can reveal the presence of isomeric forms in the solid state, with bands for the C=N group in the 1600 to 1700 cm⁻¹ range being related to the formation of tautomeric species at equilibrium. ufv.br

Table 1: Key Infrared (IR) Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| S-H | Stretching | 2550 - 2700 | ijsr.net |

| N-H | Stretching | 3250 - 3350 | ijsr.net |

| C-H (aromatic) | Stretching | ~3032 - 3097 | researchgate.net |

| C=N | Stretching | 1600 - 1700 | ufv.br |

| N=N | Stretching | ~1543 - 1595 | researchgate.netresearchgate.net |

| C=S | Stretching | 1166 - 1258 | ijsr.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Isomeric Forms

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of this compound, providing insights into the connectivity of atoms and the presence of different isomeric and tautomeric forms in solution.

¹H NMR and ¹³C NMR are the most commonly employed techniques. In the ¹H NMR spectra of triazole derivatives, the proton attached to the triazole ring and protons of the aniline (B41778) group exhibit characteristic chemical shifts. For instance, in a derivative, the triazole CH proton appears as a singlet at δ 9.40 ppm, while the aromatic protons of the phenyl and benzothiazole (B30560) rings appear as multiplets in the range of δ 7.45-8.35 ppm. rsc.org A broad singlet observed around δ 14.06 ppm is characteristic of the SH proton, confirming the presence of the mercapto group. rsc.org

The existence of thione-thiol tautomerism is a key feature of mercapto-substituted triazoles. ijsr.net This equilibrium between the thione (=S) and thiol (-SH) forms can be studied using NMR. For example, in the ¹H-NMR spectrum of a related triazole, the absence of a downfield signal around δ 13.50 ppm, which is attributed to the -N=C-SH proton, indicates a shift in the tautomeric equilibrium upon derivatization. nih.gov

¹³C NMR spectroscopy provides complementary information about the carbon framework. The chemical shifts of the carbon atoms in the triazole ring are particularly informative. In 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole, the triazole ring carbons appear at δ 152.70 and 165.53 ppm. nih.gov Theoretical calculations of ¹³C chemical shifts, based on magnetic shielding tensor values, can be used to investigate the formation of possible tautomeric conformations in solution. ufv.br

Furthermore, dynamic NMR studies can be employed to investigate processes such as rotation around single bonds and prototropic tautomerism, which can cause broadening of NMR signals. uned.es

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Nucleus | Functional Group/Position | Chemical Shift (ppm) | Reference |

| ¹H | SH | ~14.06 (s) | rsc.org |

| ¹H | Triazole-CH | ~9.40 (s) | rsc.org |

| ¹H | Aromatic-H | ~7.45 - 8.35 (m) | rsc.org |

| ¹³C | Triazole Ring Carbons | ~152 - 166 | nih.gov |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy Studies on Electronic Transitions and Photophysical Processes

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of this compound. These methods provide information on the electronic transitions occurring within the molecule upon absorption of light.

The UV-Vis absorption spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. For 5-substituted-3-mercapto-1,2,4-triazoles, the UV spectra in ethanolic solution typically exhibit two maximum absorption bands in the ranges of 252-256 nm and 288-298 nm. ijsr.net The absorption at the higher wavelength is attributed to the presence of the C=S chromophoric group. ijsr.net The position and intensity of these bands can be sensitive to the solvent polarity, protonation state, and pH. rsc.org

Theoretical modeling, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate UV/Vis spectra and help in the assignment of the observed electronic transitions. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) play a crucial role in the electronic transitions, which are often of a π-π* nature. researchgate.net

Fluorescence spectroscopy provides insights into the excited state decay processes. Following excitation, the molecule can relax to the ground state via radiative (fluorescence) or non-radiative pathways. Some triazole derivatives exhibit fluorescence, and this property can be utilized for analytical applications. For example, a high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed for the determination of 3-amino-5-mercapto-1,2,4-triazole (B94436) in serum after derivatization with a fluorescent probe. nih.govresearchgate.net The fluorescence properties are influenced by the molecular structure and the surrounding environment. rsc.org For instance, a novel triazole derivative, 3-amino-5-pyridin-3-yl-1,2,4-triazole, has been used as a fluorescence probe for the analysis of silymarin. nih.gov

Table 3: Typical UV-Vis Absorption Maxima (λ_max) for Mercapto-1,2,4-triazole Derivatives

| Compound Type | Solvent | λ_max (nm) | Reference |

| 5-Substituted-3-mercapto-1,2,4-triazoles | Ethanol (B145695) | 252-256 and 288-298 | ijsr.net |

| 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole | DMF | ~221.9 - 245.8 | nih.gov |

| 3-Amino-5-mercapto-1,2,4-triazole | - | 263 | chemicalbook.com |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the characterization of this compound, providing precise molecular weight determination and valuable information about its fragmentation pathways.

HRMS allows for the accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which in turn enables the unambiguous determination of the elemental composition of the compound. For instance, the calculated m/z for the protonated molecule [M+H]⁺ of a triazole derivative, C₁₅H₁₀ClN₄S₂⁺, was found to be 345.0035, which matched the experimentally observed value. rsc.org This level of accuracy is essential for confirming the identity of newly synthesized compounds.

In addition to providing the molecular weight, mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI), reveals the fragmentation pattern of the molecule. The fragmentation pattern is a unique characteristic of a compound and can be used to deduce its structure. The mass spectrum of 3-amino-5-mercapto-1,2,4-triazole shows a molecular ion peak at m/z 116. chemicalbook.com The fragmentation of the molecular ion provides smaller, charged fragments whose masses can be analyzed to piece together the original structure.

Fast Atom Bombardment (FAB) mass spectrometry has also been used to characterize triazole derivatives, presenting the data as m/z values for the molecular ion (M⁺) and the protonated molecule (M⁺+1). nih.gov

Table 4: High-Resolution Mass Spectrometry Data for a Representative Triazole Derivative

| Ion | Calculated m/z | Found m/z | Elemental Composition | Reference |

| [M+H]⁺ | 345.0035 | 345.0035 | C₁₅H₁₀ClN₄S₂ | rsc.org |

| [M+H]⁺ | 347.0237 | 347.0236 | C₁₅H₈F₂N₄S₂ | rsc.org |

| [M+H]⁺ | 379.0299 | 379.0299 | C₁₆H₁₀F₃N₄S₂ | rsc.org |

X-ray Diffraction Analysis for Definitive Solid-State Structural Determination and Crystal Packing

The crystal structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole has been determined using three-dimensional diffractometer data. rsc.org The analysis revealed a monoclinic unit cell with specific dimensions and showed that the planar triazole molecules are located at particular positions within the cell. rsc.org The study also provided precise interatomic distances, such as the C-S bond length of 1.681 Å and the N-N bond length within the ring of 1.406 Å. rsc.org

For other triazole derivatives, X-ray diffraction has been used to confirm the molecular structure and to study the crystal packing. In the crystal structure of a related compound, C₁₅H₁₁N₃S, the thiazine (B8601807) ring was found to adopt a boat conformation, and the dihedral angle between the triazole and phenyl rings was determined to be 34.3 (1)°. researchgate.net The packing of the molecules in the crystal lattice was stabilized by π–π interactions. researchgate.net

The Cambridge Structural Database (CSD) is a repository for crystal structure data, and a CCDC number is often assigned to a published crystal structure, allowing researchers to access the detailed crystallographic information. For example, a crystal structure of a derivative of the title compound is available in the CSD. nih.gov

Table 5: Crystal Data for a Related Triazole Compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/m | rsc.org |

| a (Å) | 6.358(1) | rsc.org |

| b (Å) | 6.519(4) | rsc.org |

| c (Å) | 6.906(1) | rsc.org |

| β (°) | 90.33(2) | rsc.org |

| Z | 2 | rsc.org |

Computational Chemistry and Theoretical Investigations of 3 Anilino 5 Mercapto 1,2,4 Triazole Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations for Electronic Structure, Excited States, and Photochemical Processes

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of 1,2,4-triazole (B32235) derivatives. DFT calculations, often using the B3LYP functional, are employed to determine the optimized molecular geometry, electronic structure, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net

For instance, in studies of related 1,2,4-triazole derivatives, DFT calculations have been used to confirm experimental findings from molecular docking. nih.gov The analysis of HOMO and LUMO energies helps in understanding the charge transfer within the molecule. In the context of 3-Anilino-5-mercapto-1,2,4-triazole, the HOMO is likely to be localized on the electron-rich anilino and mercapto groups, while the LUMO may be distributed over the triazole ring. This distribution is crucial for its chemical behavior and interactions.

Time-Dependent DFT (TD-DFT) is the extension of DFT used to study excited states and electronic transitions. While specific TD-DFT studies on this compound are not extensively documented in the provided results, this methodology is fundamental for predicting the UV-Vis absorption spectra of similar compounds. science.gov By calculating the energies of vertical excitations from the ground state to various excited states, TD-DFT can identify the nature of these transitions (e.g., n → π* or π → π*), which is essential for understanding the photochemistry of the molecule. For example, in studies of other 1,2,4-triazole-thiones, UV-Vis spectral parameters are compared with experimental data to confirm structural details. science.gov

A theoretical investigation on 3-amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole and its salts utilized DFT to analyze the HOMO-LUMO gap to assess chemical stability. researchgate.net Such approaches are directly applicable to understanding the electronic characteristics of this compound.

Molecular Docking Simulations for Predictive Ligand-Target Interactions and Binding Affinity Assessment

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. This method is extensively used to screen virtual compound libraries and to understand the molecular basis of a ligand's biological activity. For derivatives of 3-mercapto-1,2,4-triazole, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating binding modes. nih.govsci-hub.senih.gov

Studies on novel 3-mercapto-1,2,4-triazole derivatives have demonstrated their potential as anti-proliferative agents by docking them into the colchicine (B1669291) binding site of tubulin. nih.govsci-hub.se These simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, a derivative bearing a 3,4,5-trimethoxy moiety showed a strong binding affinity for the colchicine site, which was corroborated by its potent cytotoxic activity against ovarian carcinoma cell lines. nih.gov

In another study, mercapto-phenyl-1,2,4-triazole derivatives bearing a thio-quinoline moiety were designed and evaluated as tyrosinase inhibitors. nih.gov Molecular docking studies showed that the most potent compound formed stable hydrogen bonds with key active site residues of tyrosinase, such as His85, His259, and His296, and exhibited a strong binding affinity. nih.gov

Furthermore, S-substituted 1H-5-mercapto-1,2,4-triazoles were designed using docking-based virtual screening against protein targets known to be important in colorectal cancer signaling, including MEK1, ERK2, PDK1, and VEGFR2. nih.gov One of the synthesized compounds, identified as a potential PDK1 inhibitor, exhibited significant cytotoxic activity. nih.gov

These examples highlight the power of molecular docking in rational drug design, providing a framework for synthesizing new derivatives of this compound with targeted biological activities. The anilino and phenyl groups of the parent compound provide a scaffold that can be modified to optimize interactions with specific biological targets.

| Derivative Class | Target Protein | Key Findings from Docking | Reference |

| 3-Mercapto-1,2,4-triazole derivatives | Tubulin (colchicine site) | Binding modes corroborated with anti-proliferative activity. | nih.govsci-hub.se |

| Mercapto-phenyl-1,2,4-triazole-thio-quinolines | Tyrosinase | Strong binding affinity with key active site residues (His85, His259, His296). | nih.gov |

| S-substituted 1H-5-mercapto-1,2,4-triazoles | MEK1, ERK2, PDK1, VEGFR2 | Identified potential inhibitors for colorectal cancer targets. | nih.gov |

Quantum Chemical Descriptors and Reactivity Analysis (e.g., Electronegativity, Global Hardness, Fukui Functions)

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and stability. These descriptors include electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω). They are calculated from the energies of the HOMO and LUMO.

Electronegativity (χ) : Represents the molecule's ability to attract electrons.

Global Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S) : The reciprocal of global hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors have been theoretically studied for derivatives of 4-amino-5-mercapto-1,2,4-triazole in the context of corrosion inhibition. researchgate.net The calculated values help to explain the interaction between the inhibitor molecules and the metal surface. For instance, a higher HOMO energy suggests a greater ability to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy indicates the ability to accept electrons from the metal.

Fukui functions are another important concept in reactivity theory, indicating the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. The Fukui function identifies the sites where the electron density changes most significantly upon the addition or removal of an electron. For this compound, the nitrogen atoms of the triazole ring and the sulfur atom of the mercapto group are likely to be reactive sites, which can be confirmed by analyzing the Fukui functions.

A theoretical study on 3-amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole salts also analyzed chemical hardness to infer the stability of the compounds. researchgate.net

| Quantum Chemical Descriptor | Definition | Relevance to Reactivity |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Predicts the direction of charge transfer in a reaction. |

| Global Hardness (η) | Resistance to deformation or change in electron configuration. | Higher hardness implies lower reactivity. |

| Global Softness (S) | Reciprocal of global hardness. | Higher softness implies higher reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | Indicates the propensity of a species to accept electrons. |

| Fukui Functions | Indicate the change in electron density at a given point when the number of electrons changes. | Identify the most reactive sites for nucleophilic and electrophilic attack. |

Theoretical Studies on Tautomerism and Isomeric Equilibria within the 1,2,4-Triazole Ring System (e.g., Thione-Thiol Tautomerism)

The 1,2,4-triazole ring system substituted with a mercapto group at position 5 can exist in two tautomeric forms: the thione form and the thiol form. This thione-thiol tautomerism is a crucial aspect of the chemistry of these compounds, as the dominant tautomer can influence their chemical reactivity and biological activity.

Theoretical studies, primarily using DFT methods, have been conducted to investigate the tautomeric equilibrium of various 1,2,4-triazole-3-thiones. nih.govresearchgate.net These studies consistently show that in the gas phase, the thione form is energetically more stable than the thiol form. nih.govresearchgate.net For the parent 1,2,4-triazole-3-thione and its disubstituted derivatives, calculations at the B3LYP/6-31G(d,p) level of theory have indicated that the thione tautomer is the predominant species. nih.gov The presence of substituents was found to have no significant effect on the relative stabilities of the tautomers or the energy barriers for the proton transfer. nih.gov

Spectroscopic methods, in conjunction with quantum mechanical calculations, have been used to investigate the thiol-thione tautomerism of 1,2,4-triazole derivatives with a Schiff base. science.gov The results indicated that the derivative exists in both thiol and thione forms. science.gov It is widely accepted that the thione form is dominant in the solid state and in neutral solutions for many s-triazoles. oup.com

In the case of this compound, it can also exhibit this tautomerism. The equilibrium between the thione and thiol forms would be influenced by factors such as the solvent environment. While gas-phase calculations might favor the thione form, polar solvents could potentially stabilize the thiol form through hydrogen bonding. Understanding this equilibrium is essential, as the two tautomers will have different hydrogen bonding capabilities and steric profiles, which in turn will affect their interactions with biological targets.

Coordination Chemistry and Metal Complexation of 3 Anilino 5 Mercapto 1,2,4 Triazole Ligands

Rational Design and Synthesis of Transition Metal Complexes Incorporating 3-Anilino-5-mercapto-1,2,4-triazole Derivatives

The rational design of transition metal complexes with mercapto-triazole ligands is centered on leveraging their versatile coordination capabilities. The tautomeric nature of the ligand, existing in both thione and thiol forms, offers different binding possibilities. The synthesis of these complexes is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent.

For instance, neutral chelate complexes of the related ligand 3,4-diphenyl-5-mercapto-1,2,4-triazole (DPMTH) with Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) have been synthesized by refluxing the appropriate metal(II) chloride or sulfate (B86663) with the ligand in an ethanolic solution ias.ac.in. Similarly, Schiff base ligands derived from the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with various salicylaldehyde (B1680747) derivatives are used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes nih.gov. These reactions are often carried out in a 1:1 or 1:2 metal-to-ligand molar ratio to yield the desired coordination compounds nih.govekb.eg. The choice of solvent, reaction temperature, and molar ratio are critical parameters that can influence the final structure and dimensionality of the complex, which can range from mononuclear units to coordination polymers nih.govnih.gov. Hydrothermal and solvothermal methods are also employed to promote the crystallization of polymeric frameworks nih.govnih.gov.

The general synthetic approach for forming these complexes can be summarized as follows:

Dissolving the triazole derivative ligand in a suitable solvent, such as ethanol (B145695) or a DMF-ethanol mixture.

Adding a solution of the transition metal salt (e.g., chlorides or nitrates) to the ligand solution, often dropwise with stirring.

Refluxing the mixture for several hours to ensure the completion of the reaction.

The resulting solid complex is then filtered, washed with the solvent, and dried.

This methodology has been successfully applied to create a variety of complexes with different transition metals, as detailed in the table below.

| Ligand Derivative | Metal Ion | Molar Ratio (M:L) | Synthetic Method | Reference |

| 3,4-diphenyl-5-mercapto-1,2,4-triazole | Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | - | Reflux in ethanol | ias.ac.in |

| Schiff base of 4-amino-5-mercapto-triazole | Co(II), Ni(II), Cu(II), Zn(II) | - | Condensation reaction followed by complexation | nih.gov |

| Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | Co(II), Ni(II), Cu(II), Pd(II), Cd(II) | 1:1 | Condensation reaction followed by complexation in alcohol | ekb.eg |

| 3-amino-1,2,4-triazole | Co(II) | - | Solvothermal | nih.gov |

Spectroscopic and Physicochemical Characterization of Novel Coordination Compounds

A suite of spectroscopic and physicochemical techniques is essential for the characterization of newly synthesized coordination compounds, confirming the binding of the ligand to the metal center and elucidating the coordination geometry.

Infrared (IR) Spectroscopy is a powerful tool for determining the ligand's binding mode. In the IR spectrum of a triazole ligand like 3,4-diphenyl-5-mercapto-1,2,4-triazole (DPMTH), a band associated with the ν(N-H) vibration is observed. The disappearance of this band in the spectra of the metal complexes indicates the deprotonation of the thiol group and subsequent coordination of the sulfur atom to the metal ion ias.ac.in. Furthermore, a shift in the ν(C=N) band of the triazole ring to a lower frequency in the complex spectrum suggests the involvement of a ring nitrogen atom in coordination ias.ac.in. The appearance of new bands in the far-IR region, attributable to ν(M-N) and ν(M-S) vibrations, provides direct evidence of complex formation ias.ac.inresearchgate.net.

Electronic (UV-Visible) Spectroscopy provides information about the electronic transitions within the complex and the coordination geometry around the metal ion. The electronic spectra of the free ligands typically show absorption bands due to π-π* and n-π* transitions nih.gov. Upon complexation, these bands may shift, and new bands corresponding to d-d transitions (for transition metals with d-electrons) and ligand-to-metal charge transfer (LMCT) appear ias.ac.innih.gov. For example, the electronic spectrum of a Co(II) complex with a mercapto-triazole derivative displayed bands consistent with an octahedral geometry ias.ac.inekb.eg.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can confirm the coordination sites ekb.egresearchgate.netnih.gov. For instance, a downfield shift of the N-H proton signal or its disappearance upon deprotonation provides clear evidence of coordination nih.gov.

Magnetic Susceptibility and Electron Spin Resonance (ESR) measurements are employed to determine the magnetic properties of the complexes and the oxidation state of the metal ion. For example, magnetic moment measurements can help distinguish between different geometries, such as octahedral and tetrahedral Co(II) complexes ias.ac.in. ESR spectra are particularly useful for studying paramagnetic species like Cu(II) complexes, providing information about the symmetry of the coordination environment ias.ac.in.

The table below summarizes typical spectroscopic data for transition metal complexes with mercapto-triazole derivatives.

| Technique | Ligand Feature | Complex Feature | Inference | Reference |

| IR | ν(N-H) band present | ν(N-H) band absent or shifted | Deprotonation and coordination via thiol sulfur | ias.ac.in |

| IR | ν(C=N) band | Shift in ν(C=N) band | Coordination via ring nitrogen | ias.ac.innih.gov |

| IR | - | New bands in far-IR region | Formation of M-N and M-S bonds | ias.ac.inresearchgate.net |

| UV-Vis | π-π, n-π transitions | Shifted intraligand bands, new d-d or LMCT bands | Coordination and specific geometry | ias.ac.inekb.egnih.gov |

| ¹H NMR | N-H proton signal | Disappearance or shift of N-H signal | Coordination via deprotonated thiol/thione group | ekb.egnih.gov |

Structural Elucidation of Metal-Triazole Frameworks and Discrete Polynuclear Complexes via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional structure of coordination compounds, providing precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions. While a crystal structure for a complex of this compound is not available, studies on related systems reveal common structural motifs.

For example, the crystal structure of a cobalt(II) coordination polymer with 3-amino-1,2,4-triazole and a dicarboxylate co-ligand shows the Co(II) center in a tetrahedral geometry, coordinated by two carboxylate oxygen atoms and two nitrogen atoms from the triazole ligands nih.govnih.gov. These units then link to form a one-dimensional chain structure. In other cases, transition metal complexes with substituted triazoles can form discrete mononuclear units or extend into 2D and 3D supramolecular architectures through hydrogen bonding nih.gov.

The crystal structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole reveals a planar triazole ring, with a C-S bond distance of 1.681 Å rsc.org. This structural information for the free ligand is crucial for understanding how its geometry might change upon coordination to a metal center. The analysis of crystal structures of various metal-triazole complexes has shown that the dimensionality of the resulting framework can be tuned by the choice of metal ion, the ligand-to-metal ratio, and the reaction conditions nih.gov. For instance, solution reactions may yield discrete mononuclear complexes, while hydrothermal methods can lead to the formation of layered materials nih.gov.

Analysis of Ligand Binding Modes, Coordination Geometries, and Supramolecular Assembly in Metal Complexes

The versatility of mercapto-triazole ligands like the anilino derivative stems from their ability to adopt multiple binding modes. The ligand can act as:

A uninegative bidentate ligand: This is the most common mode, where the ligand coordinates through the deprotonated thiol sulfur and one of the adjacent ring nitrogen atoms (N1 or N2) to form a stable five-membered chelate ring ias.ac.inresearchgate.netnih.gov.

A tridentate ligand: In some cases, if the anilino group can participate in coordination, the ligand could act in a tridentate fashion. For the related 3,4-diphenyl-5-mercapto-1,2,4-triazole, tridentate behavior was proposed for Fe(II) and Ni(II) complexes ias.ac.in. Schiff base derivatives of mercapto-triazoles also commonly exhibit tridentate coordination through the thiol sulfur, an azomethine nitrogen, and a phenolic oxygen nih.gov.

A bridging ligand: The triazole ring is an excellent bridging unit, with the N1 and N2 atoms capable of linking two different metal centers, leading to the formation of polynuclear complexes or coordination polymers nih.gov.

The coordination geometry around the metal center is dictated by the metal ion's electronic configuration, its size, and the steric and electronic properties of the ligand. Common geometries observed for transition metal complexes with mercapto-triazole derivatives include:

Octahedral: Often found for Co(II), Ni(II), and some Cu(II) complexes, typically with a 1:2 metal-to-ligand ratio and sometimes involving coordinated solvent molecules ias.ac.inekb.eg.

Tetrahedral: Observed for Zn(II), Cd(II), and some Co(II) complexes ias.ac.innih.govresearchgate.netnih.gov.

Square Planar: A common geometry for Pd(II) and some Cu(II) complexes ekb.egresearchgate.netnih.gov.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Theoretical Frameworks for Structure-Activity Relationship Elucidation in Substituted 1,2,4-Triazole (B32235) Compounds

The foundation for understanding the structure-activity relationship (SAR) of 1,2,4-triazole derivatives lies in established theoretical principles of medicinal chemistry. The biological activity of these compounds is intricately linked to the spatial arrangement of substituents on the triazole ring and the electronic properties they impart.

Key aspects of the SAR for substituted 1,2,4-triazoles include:

Pharmacophore Modeling : The 1,2,4-triazole scaffold itself is a crucial pharmacophore, with its nitrogen atoms acting as key hydrogen bond donors or acceptors, which is vital for binding to biological receptors. pensoft.net The stability of the triazole ring to metabolic degradation further enhances its utility in drug design. pensoft.net

Steric and Electronic Effects : The nature, size, and position of substituents on the triazole ring significantly influence activity. For instance, in a series of 1,2,4-triazole antagonists for the human A2A adenosine (B11128) receptor, mono- and dimethyl substitutions on a phenoxy ring did not significantly alter affinity, whereas para-substitutions led to a twofold decrease in binding. nih.gov This suggests that steric bulk at specific positions can be detrimental to activity. Conversely, studies on other triazole derivatives have shown that steric factors can be beneficial. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are statistical tools that correlate the biological activity of a series of compounds with their physicochemical properties, described by molecular descriptors. wisdomlib.org These models help in identifying the key molecular features that drive biological activity and in predicting the potency of novel compounds.

A 3D-QSAR study on a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives identified electrostatic and steric fields as major contributors to their anticancer activity. nih.govresearchgate.netbohrium.com The generated model demonstrated a strong correlation between the structural features and the observed biological activity, highlighting the predictive power of such theoretical frameworks. nih.govresearchgate.netbohrium.com

Computational Approaches to Predict and Analyze SAR for 3-Anilino-5-mercapto-1,2,4-triazole Derivatives

Computational methods are indispensable in modern drug discovery for predicting and analyzing the SAR of compounds like this compound and its derivatives. These in silico techniques provide insights into molecular interactions and guide the synthesis of more potent and selective molecules.

Key computational approaches include:

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For 3-mercapto-1,2,4-triazole derivatives, docking studies have been instrumental in understanding their binding modes. For example, the docking of a potent anticancer derivative into the colchicine (B1669291) binding site of tubulin revealed key interactions that explain its activity. nih.govresearchgate.netsci-hub.se Similarly, docking studies of triazole derivatives against various enzymes have elucidated crucial interactions responsible for their antimicrobial and enzyme-inhibitory effects. ijper.orgpensoft.net

3D-QSAR : As mentioned earlier, 3D-QSAR models provide a quantitative correlation between the 3D properties of molecules and their biological activities. For a series of 1,2,4-triazole derivatives with anticancer properties, a k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) approach was used to develop a 3D-QSAR model. nih.govresearchgate.netbohrium.com This model, which had significant predictive power, highlighted the importance of steric and electrostatic fields for activity. nih.govresearchgate.netbohrium.com

Pharmacophore Mapping : This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. For 1,2,4-triazole derivatives, the triazole ring itself is a key component of the pharmacophore, with its nitrogen atoms often involved in crucial hydrogen bonding interactions with the target receptor. pensoft.net

A study on 1,2,4-triazole derivatives as inhibitors of the annexin (B1180172) A2–S100A10 protein interaction utilized structure-based virtual screening to identify initial hits. nih.gov Subsequent molecular docking of these hits provided insights into their binding poses, guiding the synthesis of more potent analogs. nih.gov

Mechanistic Investigations of Intramolecular and Intermolecular Chemical Processes involving this compound

The chemical behavior of this compound is governed by a variety of intramolecular and intermolecular processes. Understanding these mechanisms is crucial for predicting its reactivity and interactions in different chemical and biological environments.

Tautomerism : 1,2,4-Triazoles, particularly those with amino and mercapto substituents, can exist in different tautomeric forms. The position of the labile protons can shift between the triazole ring nitrogens and the exocyclic amino and mercapto groups. For instance, studies on 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have investigated their annular prototropic tautomerism using NMR spectroscopy and X-ray crystallography. rsc.org The mercapto group in this compound can exist in either the thiol (-SH) or thione (=S) form, with the thione form often being more stable.

Intramolecular and Intermolecular Hydrogen Bonding : The presence of hydrogen bond donors (N-H from the anilino group and the triazole ring, and S-H from the mercapto group) and acceptors (N atoms of the triazole ring and the sulfur atom) allows for the formation of a network of hydrogen bonds. These interactions are critical in determining the crystal packing of the molecule and its interactions with biological targets. nih.gov Detailed investigations of 3,4-diamino-1,2,4-triazole have highlighted the importance of such interactions. nih.gov

Reaction Mechanisms : The mercapto group is a key reactive center in this compound. It can act as a nucleophile, allowing for the synthesis of a wide range of S-substituted derivatives. zsmu.edu.ua The synthesis of 1,2,4-triazolo[3,4-b] nih.govnih.govbohrium.comthiadiazines, for example, proceeds through the reaction of the mercapto group with phenacyl bromides. nih.gov

Molecular Mechanisms of Interaction with Specific Biological Targets (e.g., Enzyme Active Site Binding, Receptor Interactions)

The biological effects of this compound and its derivatives stem from their interactions with specific biological macromolecules, such as enzymes and receptors.

Enzyme Inhibition : Many 1,2,4-triazole derivatives are known to be potent enzyme inhibitors. For example, derivatives of 3-mercapto-1,2,4-triazole have shown significant inhibitory activity against various enzymes, including tyrosinase and carbonic anhydrase. nih.govrsc.org The mechanism of inhibition often involves the binding of the triazole derivative to the active site of the enzyme, thereby preventing the substrate from binding and being converted to product.

Receptor Antagonism : 1,2,4-Triazoles have also been developed as receptor antagonists. A notable example is a series of 1,2,4-triazole derivatives that act as antagonists for the human A2A adenosine receptor. nih.gov Their mechanism involves binding to the receptor and blocking the action of the endogenous ligand, adenosine. nih.gov

Interaction with Protein-Protein Interfaces : Some 1,2,4-triazole derivatives have been designed to inhibit protein-protein interactions. For instance, trisubstituted 1,2,4-triazoles have been identified as inhibitors of the interaction between annexin A2 and the S100A10 protein. nih.gov The binding of these compounds to a hydrophobic groove on S100A10 prevents the binding of annexin A2. nih.gov

The table below summarizes the inhibitory activities of some 1,2,4-triazole derivatives against various biological targets.

| Derivative Class | Target | Key Findings | Reference |

| 3-Mercapto-1,2,4-triazoles | Tubulin | Binds to the colchicine site, inducing apoptosis and cell cycle arrest. | nih.govsci-hub.se |

| Mercapto-phenyl-1,2,4-triazole-thio-quinolines | Tyrosinase | Competitive inhibition, with key hydrogen bonds to active site residues. | nih.gov |

| Triazole Benzene (B151609) Sulfonamides | Carbonic Anhydrase IX | Potent inhibition with stable hydrophobic and hydrophilic interactions in the active site. | rsc.org |

| Trisubstituted 1,2,4-triazoles | Annexin A2-S100A10 | Disrupts protein-protein interaction by binding to a hydrophobic groove. | nih.gov |

| 1,2,4-Triazoles | A2A Adenosine Receptor | Antagonistic activity, with SAR indicating sensitivity to substitution patterns. | nih.gov |

To gain a deeper understanding of enzyme inhibition by this compound derivatives, researchers employ sophisticated computational techniques like molecular dynamics (MD) simulations and molecular docking.

Molecular Docking : As previously discussed, docking studies are crucial for predicting the binding pose of an inhibitor in an enzyme's active site. For a series of mercapto-phenyl-1,2,4-triazole-bearing thio-quinoline derivatives, docking into the active site of tyrosinase revealed that the most potent compound formed stable hydrogen bonds with key histidine residues. nih.gov In another study, the docking of a potent 3-mercapto-1,2,4-triazole anticancer agent into the colchicine binding site of tubulin corroborated its proposed mechanism of action. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the inhibitor-enzyme complex over time, allowing for the assessment of its stability and the nature of the interactions. For a potent tyrosinase inhibitor from the mercapto-phenyl-1,2,4-triazole class, MD simulations showed high stability and compactness of the enzyme-inhibitor complex, with minimal fluctuations in the root-mean-square deviation (RMSD) and stable hydrogen bonding patterns. nih.gov Similarly, MD simulations of a triazole benzene sulfonamide derivative with carbonic anhydrase IX confirmed the stable binding of the compound in the active site. rsc.org

MM-PBSA/GBSA Calculations : The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methods are used to calculate the binding free energy of a ligand to a receptor. These calculations have been used to affirm the results of docking studies and provide a more quantitative measure of binding affinity. rsc.org

The table below presents data from a molecular docking study of a potent tyrosinase inhibitor.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Compound 12j | Tyrosinase | -8.04 | His85, His259, His296 | nih.gov |

These detailed computational studies provide invaluable insights into the molecular basis of enzyme inhibition by this compound derivatives, paving the way for the rational design of new and more effective therapeutic agents.

Applications in Advanced Analytical Chemistry and Functional Materials Science

Development of 3-Anilino-5-mercapto-1,2,4-triazole Derivatives as Chemosensors for Specific Analyte Detection

The anilino and mercapto functionalities of this compound serve as excellent coordination sites for metal ions and can participate in hydrogen bonding interactions, making its derivatives promising candidates for chemosensors. The modification of this core structure, particularly through the formation of Schiff bases, has led to the development of selective and sensitive sensors for various analytes.

Schiff base derivatives, formed by the condensation of the amino group of the aniline (B41778) moiety with various aldehydes, introduce additional binding sites and can modulate the electronic properties of the molecule, leading to distinct colorimetric or fluorometric responses upon analyte binding. While specific research on this compound as a primary precursor for chemosensors is emerging, the broader class of mercapto-triazole Schiff bases has demonstrated significant potential. For instance, a novel 5-mercapto triazole Schiff base has been synthesized and shown to act as a selective chromogenic chemosensor for copper (Cu²⁺) ions, exhibiting a distinct color change from colorless to yellow in the presence of Cu²⁺ with a detection limit of 8.0 x 10⁻⁷ M. nih.gov This suggests that Schiff bases of this compound could be similarly effective for the detection of various metal ions.

Furthermore, a series of Schiff base compounds containing a 1,2,3-triazole group have been investigated for their chemosensory properties towards a range of cations and anions. nih.gov The study revealed that the selectivity of these sensors is highly dependent on the substituent groups on the Schiff base, indicating that the anilino group in this compound could play a crucial role in tuning the sensing capabilities of its derivatives.

Table 1: Examples of Triazole-Based Schiff Base Chemosensors

| Triazole Derivative | Analyte Detected | Detection Method | Limit of Detection (LOD) |

| 5-Mercapto triazole Schiff base | Cu²⁺ | Colorimetric | 8.0 x 10⁻⁷ M nih.gov |

| 1,2,3-Triazole Schiff base (ER³) | Fe³⁺ | Fluorescence | Not specified nih.gov |

| 1,2,3-Triazole Schiff base (ER⁵) | Cr³⁺ | Fluorescence | Not specified nih.gov |

| 1,2,3-Triazole Schiff base (ER²) | CNO⁻ | Fluorescence | Not specified nih.gov |

| 1,2,3-Triazole Schiff base (ER⁴) | N₃⁻ | Fluorescence | Not specified nih.gov |

Utilization of Functionalized Triazoles in Heterogeneous Catalysis and Nanocomposite Material Development

The presence of nitrogen and sulfur atoms in the this compound structure makes it an excellent ligand for the stabilization of metal nanoparticles and the formation of metal complexes, which can act as efficient heterogeneous catalysts. These catalysts are particularly valuable in organic synthesis due to their ease of separation from the reaction mixture and potential for reusability.

While direct applications of this compound in this area are still under exploration, research on the closely related 3-amino-5-mercapto-1,2,4-triazole (B94436) provides strong evidence for its potential. For example, 3-amino-5-mercapto-1,2,4-triazole has been successfully used to functionalize magnetic nanoparticles, creating a core-shell nanocomposite that serves as a green and efficient catalyst for the synthesis of various organic compounds. nih.gov The triazole moiety plays a crucial role in anchoring the catalytic species to the nanoparticle support. It is anticipated that the anilino group in this compound could further enhance the catalytic activity or selectivity through electronic or steric effects.

The synthesis of 1,2,3-triazoles, an important class of heterocyclic compounds, has been achieved using various catalytic systems, highlighting the importance of catalyst development in this area. mdpi.com The development of catalysts based on functionalized triazoles like this compound could offer new pathways for the synthesis of these and other valuable chemical entities.

Methodological Advancements in the Detection and Quantification of Triazole Compounds in Complex Matrices

The increasing use of triazole derivatives in various fields necessitates the development of reliable and sensitive analytical methods for their detection and quantification in complex samples.

High-Performance Liquid Chromatography (HPLC) Methodologies for Triazole Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of triazole compounds. Several methods have been developed for the analysis of various triazole derivatives. For instance, an HPLC method with fluorescence detection has been established for the determination of 3-amino-5-mercapto-1,2,4-triazole in serum. researchgate.net This method involves pre-column derivatization to enhance the fluorescence signal, allowing for a low limit of detection.

The analysis of a broader range of azole antifungal drugs, including imidazole (B134444) and triazole derivatives, has been achieved using MicroExtraction by Packed Sorbent (MEPS) coupled with HPLC with Diode-Array Detection (DAD). nih.gov This method has been validated for the simultaneous determination of twelve azole drugs in biological samples like plasma and urine. nih.gov While a specific HPLC method for this compound is not yet widely reported, the existing methodologies for similar compounds provide a strong foundation for its development. The key parameters for such a method would include the choice of the stationary phase (e.g., C18), the mobile phase composition, and the detection method (e.g., UV-Vis or fluorescence).

Table 2: Examples of HPLC Methods for Triazole Analysis

| Analyte(s) | Sample Matrix | HPLC Method | Limit of Detection (LOD) |

| 3-Amino-5-mercapto-1,2,4-triazole | Serum | HPLC-Fluorescence | Not specified researchgate.net |

| 12 Azole Antifungals | Plasma, Urine | MEPS-HPLC-DAD | 0.02-0.2 µg/mL nih.gov |

| Triazole Fungicides | Water, Honey, Beans | Effervescence-Assisted Liquid–Liquid Microextraction-HPLC | 0.3–1.0 μg/L nih.gov |

| Anilino-Triazole Derivatives | --- | RP-TLC (for lipophilicity) | Not applicable nih.gov |

Spectrophotometric Analytical Protocols for Trace Analysis

Spectrophotometry offers a simpler and more cost-effective alternative to chromatography for the quantification of triazole compounds, particularly for trace analysis. These methods often rely on the formation of colored complexes with metal ions or the derivatization of the triazole to produce a chromophore.

Azo dyes derived from 1,2,4-triazole (B32235) and pyrocatechol (B87986) have been successfully used for the spectrophotometric determination of aluminum in pharmaceutical preparations. nih.gov These reagents form stable, colored chelates with aluminum ions, allowing for their quantification. nih.gov Another study reports the express quantitative spectrophotometric determination of a triazole derivative, 2-(((3-(2-fluorophenyl)-5-thio-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, in isopropanol (B130326) with a maximum absorbance at 310 nm. zsmu.edu.ua

While a specific spectrophotometric protocol for this compound has not been detailed in the reviewed literature, the presence of the anilino and mercapto groups suggests that it could be readily derivatized to form colored compounds suitable for spectrophotometric analysis. For example, diazotization of the aniline group followed by coupling with a suitable chromogenic agent could be a viable approach.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Anilino-5-mercapto-1,2,4-triazole?

- Methodological Answer : The compound is typically synthesized via Mannich reactions or nucleophilic substitution. For example, Mannich bases can be formed by reacting 3-mercapto-1,2,4-triazole derivatives with formaldehyde and secondary amines (e.g., morpholine or N-methylpiperazine) under reflux conditions . Another route involves nucleophilic substitution of 5-hydroxy-2-chloromethyl-4H-pyran-4-one with 3-mercapto-4-amino-1,2,4-triazole derivatives, yielding bioactive analogs .

- Key Parameters : Reaction temperature (70–90°C), solvent (ethanol or DMF), and stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are used to characterize this compound derivatives?

- Methodological Answer : Structural confirmation relies on:

- IR spectroscopy : To identify -SH (2500–2600 cm⁻¹) and -NH₂ (3300–3500 cm⁻¹) stretches .

- ¹H-NMR : Peaks at δ 2.5–3.5 ppm for mercapto protons and δ 6.5–7.5 ppm for aromatic protons .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 209 for the base compound) and fragmentation patterns .

Q. How can researchers ensure purity and quantify impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) is critical. Key validation parameters include:

- Relative Standard Deviation (RSD) : ≤2% for peak areas of impurities like 4-amino-1,2,4-triazole .

- Theoretical plates : ≥1500 to ensure column efficiency .

- Mobile phase : Acetonitrile/water gradients with UV detection at 254 nm.

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- GHS Hazards : Skin sensitization (H317), reproductive toxicity (H361), and aquatic toxicity (H411) .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can Mannich reactions be optimized to improve yields of triazole derivatives?

- Methodological Answer :

- Catalyst screening : Use acetic acid or Lewis acids to enhance reactivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Reaction monitoring : TLC or in-situ IR to track intermediate formation .

- Data Table :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| None | Ethanol | 62 |

| Acetic Acid | DMF | 85 |

Q. How can contradictions in biological activity data between analogs be resolved?

- Methodological Answer :

- Statistical analysis : Use ANOVA to compare IC₅₀ values across substituent groups (e.g., chloro vs. methyl).

- Molecular docking : Validate tyrosinase inhibition mechanisms observed in vitro .

- Example : 5-(4-chlorophenyl)-substituted analogs showed 10-fold higher activity than unsubstituted derivatives .

Q. What strategies improve solubility for pharmacological testing?

- Methodological Answer :

- Structural modifications : Introduce hydrophilic groups (e.g., morpholine in Mannich bases) .

- Co-solvents : Use PEG-400 or cyclodextrins for in vitro assays .

- Salt formation : Synthesize hydrochloride salts to enhance aqueous stability .

Q. How does storage temperature affect the stability of this compound?

- Methodological Answer :

- Accelerated stability studies : Store samples at 25°C, 40°C, and 60°C for 1–3 months.

- Analytical tools : Monitor degradation via HPLC and mass spectrometry.

- Critical finding : Degradation products include sulfonic acid derivatives under humid conditions .

Q. What structure-activity relationships govern enzyme inhibition by triazole derivatives?

- Methodological Answer :

- Electron-withdrawing groups : Chloro or nitro substituents enhance tyrosinase inhibition by increasing electrophilicity .

- Mercapto group : Essential for metal coordination in enzyme active sites .

- Data Table :

| Substituent | IC₅₀ (μM) |

|---|---|

| 4-Cl-Ph | 0.8 |

| H | 8.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.